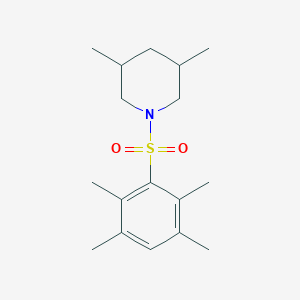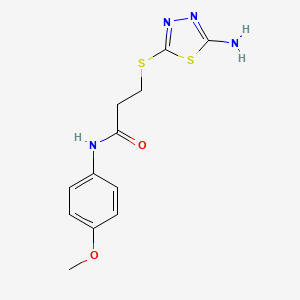![molecular formula C22H22N2O4S2 B2659952 N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide CAS No. 331972-44-2](/img/structure/B2659952.png)
N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide: is a complex organic compound characterized by its unique structure, which includes a sulfonamide group and a cyclohexa-2,5-dien-1-ylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with an amine to form the sulfonamide group.
Cyclohexa-2,5-dien-1-ylidene Formation: The next step involves the formation of the cyclohexa-2,5-dien-1-ylidene moiety through a series of cyclization reactions.
Coupling Reaction: The final step involves coupling the sulfonamide group with the cyclohexa-2,5-dien-1-ylidene moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,5-dien-1-ylidene moiety.
Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can result in the formation of primary or secondary amines.
Substitution: Substitution reactions can yield halogenated derivatives of the compound.
科学研究应用
N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide involves several molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell division and metabolism.
相似化合物的比较
Similar Compounds
- **N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-N-methylphenylmethanaminium chloride
- N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-N,N-dimethyl-2,5-cyclohexadien-1-iminium chloride
Uniqueness
N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-15-5-11-21(17(3)13-15)29(25,26)23-19-7-9-20(10-8-19)24-30(27,28)22-12-6-16(2)14-18(22)4/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVRYDDSBWIYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=C(C=C(C=C3)C)C)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659873.png)

![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2659875.png)
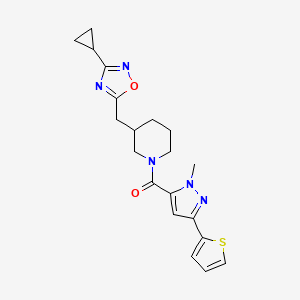
![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)
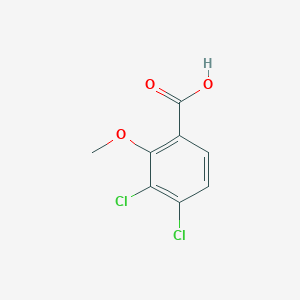
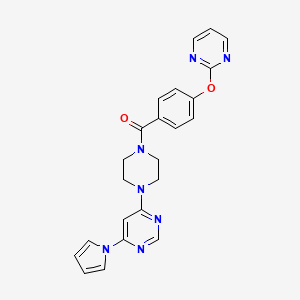
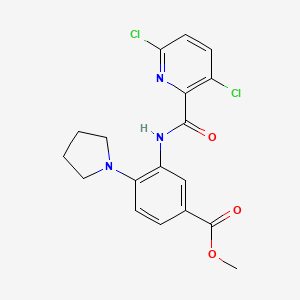
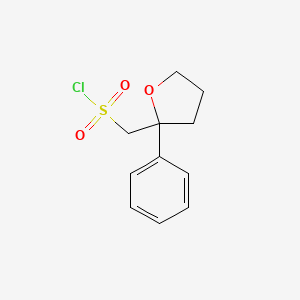
![4-(carbamoylmethoxy)-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B2659886.png)
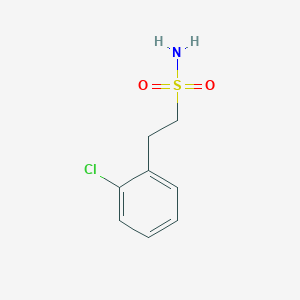
![3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2659890.png)
